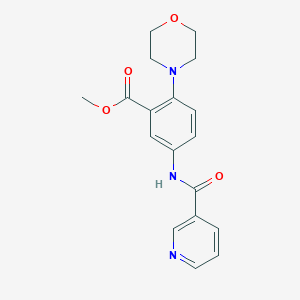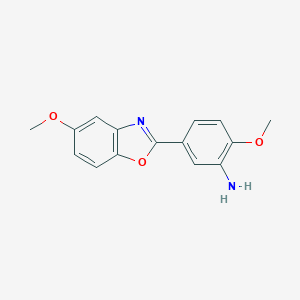![molecular formula C15H14N2O B509578 [4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine CAS No. 875000-08-1](/img/structure/B509578.png)
[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery .
Vorbereitungsmethoden
The synthesis of [4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve the use of anhydrous potassium carbonate in dry acetone, followed by the addition of ethyl chloroacetate to obtain the desired product .
Analyse Chemischer Reaktionen
[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves the use of halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of [4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound exhibits antimicrobial activity by inhibiting the growth of bacteria and fungi. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .
Vergleich Mit ähnlichen Verbindungen
[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine can be compared with other benzoxazole derivatives, such as:
Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Benzoxazepine: A larger ring structure that includes an additional carbon atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group, which can influence its biological activity and chemical reactivity .
Eigenschaften
CAS-Nummer |
875000-08-1 |
|---|---|
Molekularformel |
C15H14N2O |
Molekulargewicht |
238.28g/mol |
IUPAC-Name |
[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C15H14N2O/c1-10-2-7-13-14(8-10)18-15(17-13)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3 |
InChI-Schlüssel |
VHBQFBZSMNLDCO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)CN |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B509510.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B509513.png)
![N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]pentanamide](/img/structure/B509529.png)

![{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509547.png)
![{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509562.png)
methanone](/img/structure/B509566.png)
![3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline](/img/structure/B509567.png)
![(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509568.png)
![{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509570.png)
![{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509571.png)

![[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509575.png)
![(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509576.png)
